3H-Isobenzofuran-1-one, 3-(5-methyl-1H-pyrazol-3-ylamino)-
Description
3-[(5-METHYL-1H-PYRAZOL-3-YL)AMINO]-1(3H)-ISOBENZOFURANONE is a heterocyclic compound that features a pyrazole ring and an isobenzofuranone moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrazole and isobenzofuranone structures in a single molecule provides unique chemical properties and reactivity.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-[(5-methyl-1H-pyrazol-3-yl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H11N3O2/c1-7-6-10(15-14-7)13-11-8-4-2-3-5-9(8)12(16)17-11/h2-6,11H,1H3,(H2,13,14,15) |
InChI Key |
WFMPORCEPVZMOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-METHYL-1H-PYRAZOL-3-YL)AMINO]-1(3H)-ISOBENZOFURANONE typically involves the condensation of 5-methyl-1H-pyrazole-3-amine with an appropriate isobenzofuranone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. Catalysts like acids or bases may be used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(5-METHYL-1H-PYRAZOL-3-YL)AMINO]-1(3H)-ISOBENZOFURANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrazole and isobenzofuranone derivatives .
Scientific Research Applications
3-[(5-METHYL-1H-PYRAZOL-3-YL)AMINO]-1(3H)-ISOBENZOFURANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-METHYL-1H-PYRAZOL-3-YL)AMINO]-1(3H)-ISOBENZOFURANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: A related compound with similar structural features but lacking the isobenzofuranone moiety.
5-Methyl-1H-pyrazole-3-amine: Another similar compound used as a precursor in the synthesis of 3-[(5-METHYL-1H-PYRAZOL-3-YL)AMINO]-1(3H)-ISOBENZOFURANONE.
Uniqueness
3-[(5-METHYL-1H-PYRAZOL-3-YL)AMINO]-1(3H)-ISOBENZOFURANONE is unique due to the combination of pyrazole and isobenzofuranone structures in a single molecule. This dual functionality provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
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